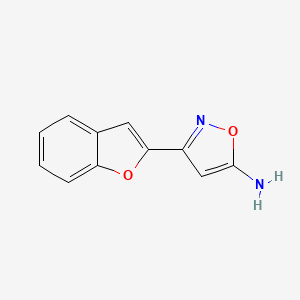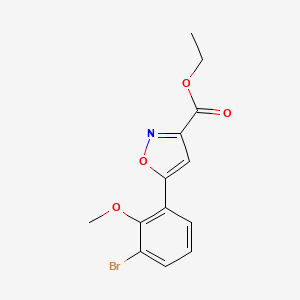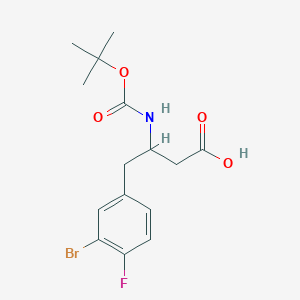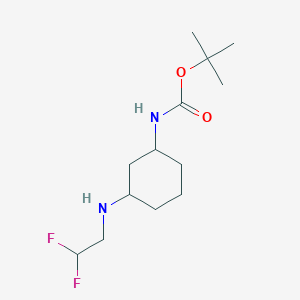
3-(Benzofuran-2-yl)isoxazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzofuran-2-yl)isoxazol-5-amine is a heterocyclic compound that combines the structural features of benzofuran and isoxazole. Benzofuran is known for its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . Isoxazole, on the other hand, is a five-membered ring containing one oxygen and one nitrogen atom, and is also known for its significant biological activities . The combination of these two moieties in a single compound can potentially lead to enhanced biological activities and new applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzofuran-2-yl)isoxazol-5-amine typically involves the formation of the benzofuran and isoxazole rings followed by their coupling. One common method for synthesizing isoxazoles is the (3 + 2) cycloaddition reaction of nitrile oxides with alkynes . This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), but metal-free methods are also available .
For the benzofuran moiety, a common synthetic route involves the condensation of resorcinol with acetic acid in the presence of zinc chloride (ZnCl2), followed by selective O-alkylation and cyclization . The final step involves coupling the benzofuran and isoxazole moieties under suitable conditions, such as using potassium carbonate (K2CO3) as a base .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of greener, more sustainable methods to minimize waste and reduce the use of hazardous reagents.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Benzofuran-2-yl)isoxazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the benzofuran and isoxazole rings.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS), nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to the formation of carboxylic acids or ketones, while reduction could yield alcohols or amines. Substitution reactions could introduce various functional groups such as halogens, nitro groups, or alkyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: It can be used in studies to understand the interactions between heterocyclic compounds and biological targets, such as enzymes or receptors.
Medicine: The compound’s potential antimicrobial, anti-inflammatory, and anticancer properties make it a candidate for drug development
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 3-(Benzofuran-2-yl)isoxazol-5-amine would depend on its specific biological activity. For example, if the compound exhibits antimicrobial activity, it could act by inhibiting the synthesis of bacterial cell walls or proteins. If it has anti-inflammatory properties, it could inhibit the production of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). The exact molecular targets and pathways involved would need to be determined through further research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzofuran derivatives: Compounds such as psoralen, 8-methoxypsoralen, and angelicin have been used in the treatment of skin diseases like cancer or psoriasis.
Isoxazole derivatives: Compounds like sulfamethoxazole (an antibiotic), muscimol (a GABA receptor agonist), and ibotenic acid (a neurotoxin) have significant biological activities.
Uniqueness
3-(Benzofuran-2-yl)isoxazol-5-amine is unique because it combines the structural features of both benzofuran and isoxazole, potentially leading to enhanced or novel biological activities. This dual functionality can make it a valuable compound for drug discovery and development, as well as for other scientific research applications.
Eigenschaften
Molekularformel |
C11H8N2O2 |
|---|---|
Molekulargewicht |
200.19 g/mol |
IUPAC-Name |
3-(1-benzofuran-2-yl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C11H8N2O2/c12-11-6-8(13-15-11)10-5-7-3-1-2-4-9(7)14-10/h1-6H,12H2 |
InChI-Schlüssel |
AVKIPYCQJVJHJX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NOC(=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















